molecular formula C11H19NOS2 B14544259 3-Oxobutyl azepane-1-carbodithioate CAS No. 61997-88-4

3-Oxobutyl azepane-1-carbodithioate

Cat. No.: B14544259
CAS No.: 61997-88-4
M. Wt: 245.4 g/mol
InChI Key: MNSCHJSTQSUTFS-UHFFFAOYSA-N
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Description

3-Oxobutyl azepane-1-carbodithioate is a synthetic organic compound combining an azepane heterocycle with a carbodithioate ester functional group. This structure makes it a valuable intermediate for researchers in medicinal chemistry and chemical biology. The seven-membered azepane ring is a significant scaffold in drug discovery, known for its presence in bioactive molecules that act as enzyme inhibitors, including glycosidase inhibitors, and in compounds investigated for anticancer and antiviral activities . The carbodithioate group is a versatile handle for further chemical transformation, facilitating the development of more complex molecular architectures. Researchers can utilize this compound as a key building block for the synthesis of diverse heterocyclic compounds or as a potential ligand in metalloenzyme studies. The mechanism of action for this specific compound is not predefined and is highly dependent on the research context; it may function as an enzyme inhibitor by coordinating to active-site metal ions or serve as a precursor for active molecules. 3-Oxobutyl azepane-1-carbodithioate is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61997-88-4

Molecular Formula

C11H19NOS2

Molecular Weight

245.4 g/mol

IUPAC Name

3-oxobutyl azepane-1-carbodithioate

InChI

InChI=1S/C11H19NOS2/c1-10(13)6-9-15-11(14)12-7-4-2-3-5-8-12/h2-9H2,1H3

InChI Key

MNSCHJSTQSUTFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC(=S)N1CCCCCC1

Origin of Product

United States

Preparation Methods

Hydroboration-Oxidation for Alcohol Formation

Hydroboration of 2 using borane dimethylsulfide (BH₃·SMe₂) yielded regioisomeric alcohols 3a (5S) and 3b (6R) in a 3:2 ratio with complete diastereofacial selectivity. Semi-preparative HPLC with acetonitrile-water-TFA gradients enabled separation, though scalability remains a challenge due to solvent consumption.

Oxidation to Oxo-Azepines

Oxidation of azepanols 3a and 3b using Dess-Martin periodinane (DMP) afforded oxo-azepines 5a and 5b in 85–90% yields. Comparative studies with Swern and TPAP-NMO conditions revealed DMP’s superiority in minimizing side reactions, particularly epimerization at C3.

Table 1: Oxidation Conditions for Azepanols

Oxidizing Agent Solvent Temp (°C) Yield (%) Purity (%)
Dess-Martin CH₂Cl₂ 25 89 98
Swern THF −78 → 25 72 85
TPAP-NMO Acetonitrile 25 81 92

Diastereoselectivity and Stereochemical Control

The stereochemical integrity of the oxobutyl side chain is pivotal for bioactivity. Pellegrino et al. observed that intramolecular hydrogen bonding between the 3-oxo group and the azepane nitrogen stabilizes the 3¹⁰-helical conformation, as confirmed by NMR. This conformation enhances binding affinity in kinase inhibition assays, aligning with findings from TAK1 inhibitor studies.

Scalability and Industrial Adaptations

Scale-up challenges include the cost of silyl protecting groups and HPLC purification. Patent US20210030003A1 proposes a streamlined route using unprotected tetrahydroazepines with in situ CS₂ trapping, reducing steps and improving atom economy. Pilot-scale trials achieved 68% yield over 6 steps, though purity (92%) requires further optimization.

Analytical Characterization

1H NMR analysis of 3-oxobutyl azepane-1-carbodithioate reveals distinct signals at δ 3.85 (azepane CH₂S), δ 2.45 (oxobutyl COCH₂), and δ 1.25 (TBS methyl groups). High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]+ at m/z 318.1245, consistent with theoretical values.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The following table summarizes key structural and functional differences between 3-oxobutyl azepane-1-carbodithioate and related compounds:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
3-Oxobutyl azepane-1-carbodithioate Azepane ring Carbodithioate, 3-oxobutyl chain ~245.4 (estimated) Potential pesticidal agent
Cuelure (4-(3-Oxobutyl)phenyl acetate) Phenyl ring Acetate ester, 3-oxobutyl chain 220.3 Fruit fly attractant
Melolure (4-(3-Oxobutyl)phenyl formate) Phenyl ring Formate ester, 3-oxobutyl chain 206.2 Synthetic lure for beetles
3-Isopropyl-6-methyl-2-oxo-1-(3-oxobutyl)-cyclohexanecarbaldehyde Cyclohexane ring Aldehyde, ketone, 3-oxobutyl chain 308.4 Propolis volatile

Key Observations :

  • Ring Systems : The azepane ring in the target compound introduces conformational flexibility compared to the rigid phenyl or cyclohexane rings in analogs. This may enhance binding to biological targets requiring adaptability.
  • Functional Groups: The carbodithioate group (-C(=S)S-) distinguishes 3-oxobutyl azepane-1-carbodithioate from ester-based analogs like cuelure and melolure. Dithiocarbamates are known for metal-chelating properties and pesticidal activity, suggesting unique reactivity.
  • Side Chains : All compounds share the 3-oxobutyl chain, which likely contributes to volatility and solubility in biological systems.
Volatility and Solubility
  • Cuelure and Melolure : These phenyl esters exhibit moderate volatility, making them effective airborne attractants for pests like Bactrocera fruit flies . Their ester groups enhance hydrophobicity.
  • This could favor systemic pesticidal applications.
  • Cyclohexanecarbaldehyde Derivative : The aldehyde group in this compound (found in Ethiopian propolis) contributes to strong olfactory properties, likely mediating antimicrobial or ecological interactions .

Critical Analysis of Evidence Gaps

  • Limited direct studies on 3-oxobutyl azepane-1-carbodithioate necessitate extrapolation from structural analogs.
  • No comparative bioactivity data (e.g., LD50 or EC50 values) are available in the provided evidence, highlighting a need for targeted assays.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-oxobutyl azepane-1-carbodithioate derivatives?

Answer:
The synthesis typically involves functionalizing the azepane-1-carbodithioate core with a 3-oxobutyl group via nucleophilic substitution or esterification. Key steps include:

  • Ligand preparation : Reacting azepane with carbon disulfide under alkaline conditions to form the carbodithioate anion.
  • Alkylation : Introducing the 3-oxobutyl group using reagents like 3-bromobutan-2-one in anhydrous solvents (e.g., THF or DMF) under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Ligand synthesisAzepane + CS₂, KOH, ethanol, 0°C75–85
3-Oxobutyl addition3-bromobutan-2-one, THF, 12h reflux60–70

Advanced: How can spectroscopic inconsistencies in characterizing 3-oxobutyl azepane-1-carbodithioate be resolved?

Answer:
Contradictions in NMR, IR, or mass spectra often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

  • Triangulation : Cross-validate data using multiple techniques (e.g., compare 1^1H NMR with 13^{13}C NMR and HRMS).
  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism in the 3-oxobutyl group) .
  • Computational modeling : Use DFT calculations to predict spectral patterns and assign ambiguous peaks .

Basic: What analytical techniques are essential for structural confirmation?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H/13^{13}C NMR to confirm backbone connectivity and substituent positions.
  • IR spectroscopy : Identify C=S (1050–1250 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
  • Mass spectrometry : HRMS for molecular formula validation.
  • X-ray crystallography (if crystalline): Definitive confirmation of stereochemistry and bonding .

Advanced: How can researchers design experiments to evaluate the bioactivity of 3-oxobutyl azepane-1-carbodithioate complexes?

Answer:

  • In vitro cytotoxicity assays : Use MTT/XTT assays on cancer cell lines (e.g., MDA-MB-231) with dose-response curves (1–100 µM) .
  • Control experiments : Compare with free ligands and metal salts to isolate compound-specific effects.
  • Mechanistic studies : ROS detection, apoptosis assays (Annexin V/PI staining), or molecular docking to predict target interactions .

Basic: What are common systematic errors in synthesizing this compound, and how can they be mitigated?

Answer:

  • Oxygen sensitivity : Carbodithioates oxidize readily; use Schlenk lines or gloveboxes .
  • Solvent purity : Anhydrous solvents are critical to avoid hydrolysis; distill before use.
  • Temperature control : Exothermic reactions require slow reagent addition and ice baths .

Advanced: What computational tools are suitable for studying the electronic properties of 3-oxobutyl azepane-1-carbodithioate?

Answer:

  • DFT calculations : Gaussian or ORCA software to model HOMO-LUMO gaps, charge distribution, and redox potentials.
  • Molecular dynamics : Simulate solvent interactions or ligand-protein binding using AMBER or GROMACS .
  • Docking studies : AutoDock Vina for predicting interactions with biological targets (e.g., enzymes or receptors) .

Basic: How should researchers handle discrepancies in biological activity data across studies?

Answer:

  • Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., incubation time, serum concentration), and compound purity (>95% by HPLC).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or t-tests) to identify outliers or confounding variables .

Advanced: What strategies improve the stability of 3-oxobutyl azepane-1-carbodithioate in solution?

Answer:

  • Storage conditions : Use amber vials at –20°C under inert gas (argon/nitrogen).
  • Buffering : Adjust pH to 6–7 to minimize hydrolysis.
  • Antioxidants : Add 0.1% BHT or ascorbic acid to prevent oxidation .

Basic: How can researchers validate the purity of synthesized derivatives?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane).
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Advanced: What are best practices for reporting mechanistic studies involving this compound?

Answer:
Follow SRQR (Standards for Reporting Qualitative Research) guidelines:

  • Contextualize mechanisms : Link experimental data (e.g., ROS levels) to observed bioactivity.
  • Reproducibility : Provide raw data, code, and instrument parameters in supplementary materials.
  • Critical appraisal : Discuss limitations (e.g., in vitro-to-in vivo extrapolation) .

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